Bohemamine

Description

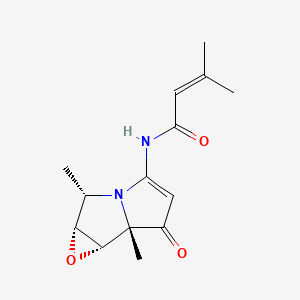

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARXZADXFDTXOF-OKVQYTGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993704 | |

| Record name | Bohemamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72926-12-6 | |

| Record name | Bohemamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bohemamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of Bohemamine?

**A Technical Guide to the

Mechanism of Action of Bohemamine: A Multi-Targeted Approach to Cancer Cytotoxicity

Abstract

This compound, a pyrrolizidine alkaloid produced by Streptomyces species, has emerged as a molecule of interest in oncology research.[1][2] While initially identified for its role in inhibiting cell adhesion, recent investigations have unveiled its potent cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer.[1] This guide provides a detailed technical overview of the current understanding of this compound's mechanism of action. Evidence suggests a multi-pronged approach involving direct DNA interaction, inhibition of essential nuclear enzymes, and the subsequent induction of programmed cell death. We will explore the core molecular interactions, the resulting cellular phenotypes, and the detailed experimental protocols used to elucidate this mechanism, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: this compound Family of Alkaloids

Bohemamines are a class of bacterial pyrrolizidine alkaloids isolated from marine-derived Streptomyces species.[1][2] Structurally, they possess a characteristic pyrrolizidine core. While monomeric forms of this compound have been shown to inhibit LFA-1/ICAM-1-mediated cell adhesion, they exhibit little to no cytotoxicity.[1] However, naturally occurring dimeric forms, such as dibohemamines B and C, which are connected by a methylene bridge, display potent cytotoxic activity in the nanomolar range against cancer cell lines like A549 (non-small cell lung cancer).[1] This significant increase in potency in the dimeric form suggests that the spatial arrangement and bivalency of the molecule are critical for its anticancer mechanism. This guide will focus on the cytotoxic mechanisms attributed to these active this compound compounds.

Core Mechanism of Action: A Triad of Disruption

anticancer activity of this compound is not attributed to a single target but rather to a cascade of events initiated by its interaction with fundamental cellular components. mechanism can be understood as a triad of actions: DNA intercalation, topoisomerase II inhibition, and induction of apoptosis.

2.1. Direct DNA Interaction: Intercalation

A foundational aspect of the mechanism for many cytotoxic natural products is their ability to directly interact with DNA.[3][4][5][6] Like other planar aromatic molecules, this compound is hypothesized to insert itself between the base pairs of the DNA double helix. This process, known as intercalation, physically distorts the helical structure, creating a steric blockade.

This blockade has profound consequences:

-

Inhibition of DNA Replication and Transcription: distortion prevents the progression of DNA and RNA polymerases along the DNA template, thereby halting the synthesis of new DNA and RNA.

-

Generation of DNA Lesions: physical strain on the DNA backbone can lead to single and double-strand breaks, triggering DNA damage response pathways.

ability of a compound to intercalate is often a prerequisite for its ability to inhibit topoisomerases, which are enzymes that directly manage DNA topology.[6]

2.2. Enzymatic Disruption: Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication and transcription.[7][8] Topoisomerase II (Top2) functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[9]

This compound acts as a topoisomerase II poison . It does not inhibit the enzyme's ability to cleave DNA; instead, it stabilizes the "cleavable complex," a transient intermediate where Top2 is covalently bound to the cleaved DNA ends.[8][9] By preventing the re-ligation of the DNA strands, this compound converts a vital enzyme into a DNA-damaging agent, leading to an accumulation of permanent double-strand breaks.[7][8]

2.3. Cellular Consequence: Cell Cycle Arrest and Apoptosis

accumulation of irreparable DNA damage triggers a robust cellular response, culminating in programmed cell death.

-

G2/M Cell Cycle Arrest: DNA damage response (DDR) pathway is activated, leading to the arrest of the cell cycle at the G2/M checkpoint.[10][11] This provides the cell with a final opportunity to repair the DNA damage. However, the persistent damage induced by this compound overwhelms these repair mechanisms. Several studies on related compounds show this G2/M phase accumulation as a common response to this type of cytotoxic agent.[12]

-

Induction of the Intrinsic Apoptotic Pathway: When DNA repair fails, the cell is directed towards apoptosis. signaling cascade is primarily mediated by the intrinsic (or mitochondrial) pathway.[13][14] Key events include:

-

Activation of p53: tumor suppressor protein p53 is stabilized and activated in response to DNA damage.

-

Upregulation of Pro-Apoptotic Proteins: p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax and Puma.[13][15]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[13]

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase, Caspase-9.[14]

-

Execution Phase: Caspase-9 cleaves and activates effector caspases, primarily Caspase-3 and -7. se executioner caspases dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis.[14][16][17]

-

overall proposed mechanism is a coordinated assault on genomic integrity, leading to an inescapable cell death program.

Data Summary & Visualization

3.1. Cytotoxicity Data

cytotoxic potential of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | IC50 (µM) | Citation |

| Dithis compound B | A549 (NSCLC) | 0.140 | [1] |

| Dithis compound C | A549 (NSCLC) | 0.145 | [1] |

| Dithis compound C | HCC1171 (NSCLC) | 1.2 | [1] |

NSCLC: Non-Small Cell Lung Cancer

3.2. Signaling Pathway Diagram

following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action, a series of biophysical and cell-based assays are required. following protocols provide a framework for these investigations.

4.1. Topoisomerase II Inhibition Assay (Cleavable Complex Assay)

Rationale: This assay directly measures the ability of a compound to stabilize the topoisomerase II cleavable complex, the hallmark of a Top2 poison.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase II alpha enzyme, and assay buffer.

-

Compound Addition: Add this compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a known Top2 poison (e.g., Etoposide) as a positive control and a DMSO vehicle as a negative control.

-

Initiation: Start the reaction by adding ATP and incubate at 37°C for 30 minutes.

-

Complex Trapping: Stop the reaction and trap the covalent DNA-protein complex by adding SDS (to linearize the plasmid if a break is present) and Proteinase K (to digest the enzyme).

-

Analysis: Analyze the DNA products by agarose gel electrophoresis.

-

Interpretation: Supercoiled plasmid (substrate) will migrate fastest. enzyme will relax the plasmid (nicked/relaxed forms). A Top2 poison will trap the cleaved complex, resulting in a linearized form of the plasmid upon SDS treatment. An increase in the linear DNA band with increasing drug concentration indicates Top2 poison activity.

Caption: Workflow for the Topoisomerase II cleavable complex assay.

4.2. Cell Cycle Analysis via Flow Cytometry

Rationale: This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of drug-induced cell cycle arrest.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549) and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.

-

Harvesting: Harvest the cells (including floating cells) by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal from thousands of individual cells.

-

Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content. fluorescence intensity is directly proportional to the amount of DNA (2n for G1, 4n for G2/M, and intermediate for S phase). Quantify the percentage of cells in each phase.

-

Interpretation: An accumulation of cells in the G2/M peak compared to the vehicle control indicates G2/M cell cycle arrest.[11]

4.3. Western Blot for Apoptosis Markers

Rationale: This technique detects and quantifies key proteins involved in the apoptotic signaling pathway, confirming its activation.

Methodology:

-

Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with primary antibodies specific for key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, p53, Bax). Also include a loading control antibody (e.g., β-actin or GAPDH).

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Interpretation: An increase in the levels of Cleaved Caspase-3 and its substrate, Cleaved PARP, are definitive markers of apoptosis execution. An increase in total p53 and Bax levels supports the proposed upstream signaling mechanism.

Conclusion and Future Directions

mechanism of action for this compound is a compelling example of a multi-targeted anticancer strategy. By simultaneously disrupting DNA structure and inhibiting a critical nuclear enzyme, this compound induces a level of genomic damage that robustly triggers the intrinsic apoptotic pathway. This dual-action model helps explain the potent cytotoxicity observed in its dimeric forms.

Future research should focus on several key areas:

-

Structural Biology: Co-crystal structures of this compound intercalated into DNA and in complex with Topoisomerase II would provide definitive proof of these interactions and guide the rational design of more potent analogs.

-

In Vivo Efficacy: While in vitro data is promising, comprehensive studies in animal models are necessary to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound.

-

Synergistic Combinations: Investigating this compound in combination with other chemotherapeutic agents, particularly those that target different cellular pathways, could reveal synergistic effects and provide new avenues for overcoming drug resistance.

This guide serves as a foundational resource, consolidating the current understanding of this compound's mechanism and providing the experimental framework to further explore its potential as a next-generation anticancer therapeutic.

References

- Fenical, W., & Jensen, P. R. (2006). Developing a new resource for drug discovery: marine actinomycete bacteria.

- Cragg, G. M., & Pezzuto, J. M. (2016). Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents. Medical Principles and Practice, 25(Suppl. 2), 41–59.

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- Montecucco, A., & Biamonti, G. (2007). Cellular response to DNA topoisomerase I-mediated DNA damage. DNA Repair, 6(4), 448-457.

- Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395–417.

- Hanahan, D., & Weinberg, R. A. (2011).

-

Kwon, Y., et al. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. NIH Public Access, 23(1), 1-5. [Link]

-

Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. ResearchGate. [Link]

-

Amoiridis, M., et al. (2024). Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats. Nature Communications. [Link]

- Laponogov, I., et al. (2018). Structural basis of topoisomerase II inhibition by the dual-targeting agent, C-1311. Nucleic Acids Research, 46(12), 6344–6357.

- Deweese, J. E., & Osheroff, N. (2009). DNA-strand passage reaction of type II topoisomerases. Biochimica et Biophysica Acta (BBA)

-

Larsen, A. K., et al. (2003). Genotoxicity of several clinically used topoisomerase II inhibitors. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 538(1-2), 149-161. [Link]

- Hassan, M., et al. (2014). p53 family in apoptosis and cancer. Journal of Cellular Physiology, 229(11), 1645-1657.

Sources

- 1. Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted genome mining for microbial antitumor agents acting through DNA intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two distinct rotations of bithiazole DNA intercalation revealed by direct comparison of crystal structures of Co(III)•bleomycin A2 and B2 bound to duplex 5'-TAGTT sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Small molecule intercalation with double stranded DNA: implications for normal gene regulation and for predicting the biological efficacy and genotoxicity of drugs and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Mechanisms of Topoisomerase-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brahma is required for cell cycle arrest and late muscle gene expression during skeletal myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autophagy flux inhibition, G2/M cell cycle arrest and apoptosis induction by ubenimex in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect | MDPI [mdpi.com]

- 17. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Bohemamine Alkaloids from Streptomyces

Abstract: This technical guide provides researchers, natural product chemists, and drug development professionals with a comprehensive overview of the methodologies for the discovery and isolation of bohemamine-class pyrrolizidine alkaloids from their native producers, Streptomyces species. Bohemamines are a fascinating family of bacterial alkaloids characterized by a unique pyrrolizidine core with two distinctive methyl groups.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, from strain cultivation and fermentation to multi-step chromatographic purification and final structural elucidation. By integrating field-proven insights with authoritative references, this guide serves as a self-validating resource for the successful isolation and study of these promising bioactive compounds.

Introduction: The this compound Family of Alkaloids

The bohemamines are a class of bacterial secondary metabolites built upon a pyrrolizidine alkaloid scaffold.[2][3] First reported from Streptomyces species, these compounds have attracted scientific interest due to their novel structures and emerging biological activities.[4] Unlike the more common plant-derived pyrrolizidine alkaloids, bohemamines possess a unique biosynthetic origin, which imparts distinct structural features, such as unusual methylations.[5] Their discovery, often from unique environments like marine sediments, underscores the vast, untapped chemical diversity within the Streptomyces genus, a well-known source of therapeutic agents.[6][7] This guide details the critical steps from identifying a producing strain to obtaining pure this compound for further study.

Producing Organisms and Biosynthetic Rationale

Bohemamines have been successfully isolated from various, often marine-derived, Streptomyces strains, including Streptomyces sp. and Streptomyces spinoverrucosus.[2][4] Understanding the biosynthetic pathway is crucial for optimizing fermentation, as it informs precursor feeding strategies and the timing of harvest.

The this compound Biosynthetic Gene Cluster (BGC)

The production of the this compound core is orchestrated by a dedicated biosynthetic gene cluster (bhm).[8] Genomic investigations have revealed the key enzymatic machinery responsible for its assembly, providing a clear example of causality in natural product biosynthesis.[5]

-

Core Scaffold Formation: The pyrrolizidine core is not assembled from standard amino acids alone. A specialized two-module Nonribosomal Peptide Synthetase (NRPS), BhmJ, is responsible for incorporating a rare, nonproteinogenic amino acid, (2S,5S)-5-methylproline, which is the origin of the C-9 methyl group.[1][5]

-

Oxidative Rearrangement: A Baeyer-Villiger Monooxygenase (BVMO), BhmK, then catalyzes a critical oxidative rearrangement, a hallmark reaction in the formation of many complex alkaloids, to yield the characteristic fused-ring system.[5][9]

-

Tailoring and Methylation: Subsequent tailoring enzymes, such as the C-methyltransferase BhmG, install the second methyl group at the C-7 position, completing the core this compound structure.[5]

This knowledge that the pathway relies on an NRPS and specific precursors like non-standard amino acids justifies the use of complex, nutrient-rich media during fermentation to ensure all necessary building blocks are available for robust secondary metabolite production.

Caption: Simplified workflow of the this compound biosynthetic pathway.

Fermentation and Cultivation Protocol

The goal of fermentation is to maximize the biomass of the Streptomyces strain and induce the expression of the silent or lowly-expressed bhm gene cluster. While optimization is strain-specific, the following protocol provides an authoritative and field-proven starting point.

Step-by-Step Fermentation Methodology

-

Strain Activation & Seed Culture:

-

Aseptically transfer a cryopreserved spore suspension or mycelial fragment of the Streptomyces strain onto an agar plate (e.g., ISP2 or Soy Flour Mannitol Agar).[7]

-

Incubate at 28-30°C for 7-10 days, or until sufficient sporulation occurs.

-

Inoculate a 50 mL liquid medium (e.g., Tryptic Soy Broth or a seed medium specific to the strain) in a 250 mL baffled flask with a loopful of spores or a small agar plug of mycelial growth.

-

Incubate this seed culture at 28-30°C on a rotary shaker (200-220 rpm) for 2-3 days.

-

-

Large-Scale Production Culture:

-

Prepare the production medium. A complex medium is often required. For marine-derived strains, a seawater-based medium is essential. A representative medium could consist of soluble starch, yeast extract, peptone, and CaCO₃ in an artificial seawater base.

-

Inoculate 1 L of production medium in a 2.8 L flask with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C, with shaking at 200 rpm, for 7-14 days. Production is often maximal in the stationary phase of growth. Monitoring by HPLC analysis of small aliquots is recommended to determine the optimal harvest time.[8]

-

Extraction and Isolation: A Multi-Stage Purification Workflow

The isolation of this compound from the fermentation broth is a multi-step process designed to systematically remove impurities and concentrate the target compounds. The choice of solvents and chromatographic resins is dictated by the polarity and chemical properties of the this compound molecule.

Caption: A representative multi-step workflow for the isolation of this compound.

Step-by-Step Isolation Protocol

-

Initial Extraction:

-

Following fermentation, add an adsorbent resin (e.g., Amberlite XAD-16) to the whole culture broth and agitate for 2-4 hours to capture the secondary metabolites.

-

Filter the culture through cheesecloth to separate the resin and mycelial mass from the aqueous broth.

-

Wash the resin/mycelium mixture with water to remove salts and polar impurities.

-

Elute the captured metabolites from the resin using an organic solvent, typically acetone or methanol. Evaporate the solvent in vacuo to yield a concentrated aqueous suspension.

-

-

Solvent Partitioning:

-

Perform a liquid-liquid extraction on the aqueous suspension using a solvent of intermediate polarity, such as ethyl acetate (EtOAc). Bohemamines will partition into the organic layer.

-

Separate the layers and collect the ethyl acetate fraction. Repeat this extraction 2-3 times to ensure complete recovery.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude extract. This extract is the starting point for chromatography.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a stepwise gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of ethyl acetate and then methanol. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Size-Exclusion Chromatography: Combine the this compound-containing fractions (identified by TLC and/or bioassay) and concentrate them. Further purify this fraction using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on size and removes polymeric impurities.

-

High-Performance Liquid Chromatography (HPLC): The final purification is almost always achieved by reverse-phase HPLC (RP-HPLC). Using a C18 column, inject the semi-purified fractions and elute with a gradient of acetonitrile and water. Monitor the elution profile with a UV detector (bohemamines have characteristic UV absorbance maxima around 248, 285, and 350 nm) to isolate individual pure this compound analogs.[4]

-

Structural Elucidation and Data

Once isolated, the definitive identification of this compound requires a suite of spectroscopic and spectrometric techniques. This self-validating system ensures the correct structure is assigned.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments is required to piece together the molecular structure.

-

¹H NMR: Identifies the number and types of protons and their neighboring environments.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are neighbors), while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different parts of the molecule.[4]

-

-

Stereochemistry: The relative stereochemistry can often be determined using Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close to each other in space.[2][3] The absolute configuration may require additional methods like comparing experimental and calculated electronic circular dichroism (ECD) spectra.[4]

Data Presentation

Table 1: Representative this compound Analogs and Their Molecular Formulas

| Compound Name | Molecular Formula | Source Organism | Reference |

|---|---|---|---|

| This compound | C₁₄H₁₈N₂O₃ | Streptomyces sp. | [10] |

| This compound B | C₁₅H₂₀N₂O₃ | Marine-derived Streptomyces sp. | [2] |

| This compound C | C₁₅H₂₀N₂O₄ | Marine-derived Streptomyces sp. | [2] |

| 5-Cl-bohemamine C | C₁₅H₁₉ClN₂O₄ | Marine-derived Streptomyces sp. | [2][4] |

| 5-Br-bohemamine C | C₁₅H₁₉BrN₂O₄ | Streptomyces spinoverrucosus | [4] |

| Dithis compound A | C₂₉H₃₆N₄O₆ | Streptomyces spinoverrucosus |[4] |

Caption: The chemical structure of this compound.[10]

Conclusion

The discovery and isolation of bohemamines from Streptomyces serve as a prime example of a modern natural product chemistry workflow. Success hinges on a deep understanding of the producing organism's biology, a rational approach to fermentation, and a systematic, multi-step purification strategy guided by analytical chemistry. The causality is clear: understanding the biosynthetic pathway informs cultivation, and understanding the molecule's physicochemical properties dictates the isolation protocol. This guide provides the foundational knowledge and technical framework necessary for researchers to confidently explore the rich chemical space of Streptomyces and to successfully isolate and characterize novel bioactive compounds like the bohemamines.

References

-

Bugni, T. S., Woolery, M., Kauffman, C. A., Jensen, P. R., & Fenical, W. (2006). Bohemamines from a marine-derived Streptomyces sp. Journal of Natural Products, 69(11), 1626–1628. [Link]

-

Li, S., Sun, R., Duan, Y., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters, 22(12), 4614–4619. [Link]

-

Fu, P., La, S., & MacMillan, J. B. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Angewandte Chemie International Edition, 55(38), 11613-11616. [Link]

-

Request PDF. (n.d.). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. ResearchGate. [Link]

-

Li, S., Sun, R., Duan, Y., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters. [Link]

-

Bugni, T. S., Woolery, M., Kauffman, C. A., Jensen, P. R., & Fenical, W. (2006). Bohemamines from a Marine-Derived Streptomyces sp. Journal of Natural Products. [Link]

-

Li, S., Sun, R., Duan, Y., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters. [Link]

-

Zhang, R., Yan, X., Yin, S., & Fu, P. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Chinese Journal of Chemistry. [Link]

-

Zhang, R., Yan, X., Yin, S., & Fu, P. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Tahlan, A., et al. (2017). Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production. PeerJ. [Link]

-

Zeilinger, L., et al. (2023). Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum. Marine Drugs. [Link]

Sources

- 1. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]

- 2. Bohemamines from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C14H18N2O3 | CID 175270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and properties of Bohemamine

An In-Depth Technical Guide to the Chemical Structure and Properties of Bohemamine

Introduction

This compound is a naturally occurring bacterial alkaloid characterized by a core pyrrolizidine scaffold.[1][2] Originally isolated from marine-derived actinomycetes, specifically Streptomyces spinoverrucosus, this family of compounds has garnered significant interest due to the diverse biological activities exhibited by its various analogs.[3] While monomeric forms of this compound have been identified as inhibitors of cell adhesion, they typically lack significant cytotoxicity.[3] In contrast, a series of dimeric analogs, known as dibohemamines, display potent cytotoxic effects against cancer cell lines, positioning them as intriguing leads for oncological drug development.[3]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of natural products.

Chemical Structure and Nomenclature

The fundamental structure of this compound is a pyrrolizidine ring system, which consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead.[1] The various this compound analogs are distinguished by substitutions on this core scaffold.

Monomeric Bohemamines

Several monomeric forms have been isolated and characterized. The parent compound, this compound, and a related analog, this compound B, are foundational members of this family.

-

This compound : Features an oxirane ring within its tricyclic structure. Its systematic IUPAC name is N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide.[4]

-

This compound B : Differs from this compound by the presence of a hydroxyl group instead of the epoxide moiety.[5]

-

Halogenated Analogs : Halogenated derivatives, such as 5-Cl-bohemamine C and 5-Br-bohemamine C, have also been identified from natural sources.[3]

Dimeric Bohemamines (Dibohemamines)

A key feature of this compound chemistry is the formation of dimers, which are responsible for the potent cytotoxicity observed in this class. These dimers, known as dibohemamines, are formed by the linkage of two monomeric units through a methylene bridge.[3] This dimerization is a non-enzymatic process that occurs via the nucleophilic addition of the this compound monomers to formaldehyde, which can be present in the fermentation culture.[3] Dibohemamines A, B, and C are notable examples that have been isolated and structurally elucidated.[3]

Table 1: Physicochemical Properties of Key this compound Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C₁₄H₁₈N₂O₃ | 262.30 | N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide[4] |

| This compound B | C₁₄H₂₀N₂O₃ | 264.32 | N-[(5S,6S,8S)-6-hydroxy-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide[5] |

| Dithis compound A | C₂₉H₃₆N₄O₆ | 536.62 | (Not available)[3] |

| Dithis compound C | C₂₉H₄₀N₄O₆ | 540.65 | (Not available)[6] |

Spectroscopic Characterization

The structures of this compound and its derivatives have been determined through extensive spectroscopic analysis.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of these compounds. For instance, Dithis compound A showed a HRESIMS peak at m/z 537.2705 [M+H]⁺, corresponding to the molecular formula C₂₉H₃₆N₄O₆.[3]

-

Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups present. In Dithis compound A, characteristic absorptions indicate the presence of methylene groups (2925, 1451 cm⁻¹), amide groups (1640, 1565 cm⁻¹), and an α,β-unsaturated ketone (1708 cm⁻¹).[3]

-

Ultraviolet (UV) Spectroscopy : The UV spectrum of dibohemamines typically shows three absorption peaks around 248, 285, and 350 nm, which is a characteristic signature of the this compound chromophore.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments is essential for complete structural assignment.[3][7][8][9] For example, HMBC correlations are used to establish long-range C-H connectivities, confirming the linkage of the monomeric units and the position of the methylene bridge in dibohemamines.[3] NOESY correlations are used to determine the relative stereochemistry of the molecules.[3]

Isolation and Biosynthesis

Natural Source and Isolation

Bohemamines are secondary metabolites produced by the marine-derived bacterium Streptomyces spinoverrucosus.[3] The isolation process typically involves fermentation of the bacterial strain, followed by extraction of the culture broth and mycelium with organic solvents. The crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to purify the individual this compound analogs.

Biosynthesis

The biosynthesis of the this compound core is a complex process involving several key enzymes.[2][10] The biosynthetic gene cluster (bhm) has been identified and characterized.

-

Core Scaffold Formation : A non-ribosomal peptide synthetase (BhmJ) and a Baeyer-Villiger monooxygenase (BhmK) are responsible for constructing the fundamental pyrrolizidine core.[2][10]

-

Methylation : The pyrrolizidine core undergoes methylation at two positions. A methyltransferase (BhmG) is responsible for the methylation at C-7, while the methyl group at C-9 originates from the non-proteinogenic amino acid (2S,5S)-5-methylproline, which is incorporated during the NRPS-mediated synthesis.[2][10]

Non-Enzymatic Dimerization

The formation of cytotoxic dibohemamines is a noteworthy example of non-enzymatic steps in natural product biosynthesis.[3] Monomeric bohemamines act as nucleophiles and react with an electrophilic formaldehyde molecule, which serves as a linker, to form the methylene-bridged dimer. This reaction can occur under mild, slightly acidic conditions.[3]

Biological Activity and Therapeutic Potential

The biological activity of bohemamines is highly dependent on their structure, specifically whether they are monomers or dimers.

-

Monomeric Bohemamines : These compounds have been reported as inhibitors of the cell adhesion interaction between lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1).[3] However, they do not exhibit significant cytotoxicity against cancer cell lines.[3]

-

Dimeric Bohemamines : In stark contrast, dibohemamines B and C have demonstrated potent cytotoxicity against the A549 non-small cell lung cancer (NSCLC) cell line, with IC₅₀ values in the nanomolar range (0.140 and 0.145 µM, respectively).[3] This discovery highlights the critical role of dimerization in conferring cytotoxic activity and suggests that the dithis compound scaffold is a promising starting point for the development of new anticancer agents.[11]

-

Other Activities : Some synthetically generated chimeric derivatives of this compound have also shown significant antioxidant activity.[1]

The proposed biotransformation of some this compound analogs into other co-occurring natural products like spinoxazines is also an area of active investigation.[12][13]

Experimental Protocol: Semi-Synthesis of Dithis compound Analogs

The non-enzymatic nature of the dimerization process can be exploited to generate a library of novel dithis compound analogs for structure-activity relationship (SAR) studies.[3] This protocol outlines a general method for the semi-synthesis of these dimers.

Objective

To synthesize novel dimeric this compound analogs by reacting monomeric bohemamines with various aldehydes to explore their cytotoxic potential.

Materials

-

Monomeric this compound (e.g., this compound or this compound B)

-

Selected aldehyde (e.g., benzaldehyde, furfural, propionaldehyde)

-

Solvent: Methanol (MeOH) or similar protic solvent

-

Acid catalyst: Formic acid (0.5%)

-

Reaction vial

-

Stirring plate

-

Purification system: Preparative HPLC with a C18 column

Step-by-Step Methodology

-

Reactant Preparation : Dissolve the monomeric this compound (1 equivalent) in methanol in a clean reaction vial.

-

Rationale: Methanol is a suitable polar solvent that can dissolve the this compound monomer and the aldehyde.

-

-

Addition of Aldehyde : Add the desired aldehyde (1.5-2 equivalents) to the solution.

-

Rationale: Using a slight excess of the aldehyde ensures the reaction goes to completion. A variety of aryl and alkyl aldehydes can be used to generate structural diversity.[3]

-

-

Acid Catalysis : Add a catalytic amount of formic acid (e.g., to a final concentration of 0.5%).

-

Rationale: The reaction proceeds under slightly acidic conditions, which likely facilitates the formation of an electrophilic iminium ion intermediate, promoting the nucleophilic attack by the second this compound monomer.[3]

-

-

Reaction : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using analytical HPLC or LC-MS.

-

Work-up and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Purify the resulting crude product using preparative reverse-phase HPLC.

-

Rationale: HPLC is an effective method for separating the desired dimeric product from unreacted starting materials and any side products.

-

-

Structure Verification : Confirm the structure of the purified dimer using HRESIMS and NMR spectroscopy.

Conclusion

The bohemamines represent a fascinating family of bacterial alkaloids with a structure-dependent biological activity profile. The non-cytotoxic, cell adhesion-inhibiting monomers can be dimerized, through a non-enzymatic reaction, into potently cytotoxic dibohemamines. This unique feature, combined with the accessibility of semi-synthetic methods to create diverse analogs, makes the dithis compound scaffold a highly attractive platform for the discovery and development of novel anticancer therapeutics. Further investigation into their precise mechanism of action and optimization of their therapeutic index through medicinal chemistry efforts are critical next steps in realizing their clinical potential.

References

-

Fu, P., Legako, A., La, S., & MacMillan, J. B. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry – A European Journal, 22(10), 3491-3495. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Bohemine. PubChem Compound Database. Retrieved from: [Link]

-

Zhang, R., Yan, X., Yin, S., Wang, W., Zhu, W., & Fu, P. (2022). Discovery of New Bohemamines and Synthesis of Methylene‐Bridged Chimeric Derivatives through Natural Product Chimera Strategy. Chinese Journal of Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound B. PubChem Compound Database. Retrieved from: [Link]

-

Gäb, J., et al. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. PubMed Central. Available from: [Link]

-

ACS Publications. (n.d.). Isolation and structure of this compound. The Journal of Organic Chemistry. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Dithis compound C. PubChem Compound Database. Retrieved from: [Link]

-

ResearchGate. (n.d.). Key 2D NMR correlations of bohemamines J—N (1—5). Retrieved from: [Link]

-

ResearchGate. (n.d.). Key 2D NMR correlations of dibohemamines L-O (4-7). Retrieved from: [Link]

-

Liu, L., et al. (2020). Coordinated Action of NRPS, Baeyer-Villiger Monooxygenase, and Methyltransferase Ensures the Economical Biosynthesis of Bohemamines in Streptomyces sp. CB02009. ChemRxiv. Available from: [Link]

-

Yi, L., et al. (2025). Studies Related to the Proposed Biotransformation of this compound D into the Co-occurring Marine Natural Product Spinoxazine B. ACS Publications. Available from: [Link]

-

Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Organic Letters. Available from: [Link]

-

ResearchGate. (n.d.). Key 2D NMR correlations of dibohemamines I-K (1-3). Retrieved from: [Link]

-

Yi, L., et al. (2025). Studies Related to the Proposed Biotransformation of this compound D into the Co-occurring Marine Natural Product Spinoxazine B. PubMed. Available from: [Link]

-

Rao, K. V., et al. (2013). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PubMed Central. Available from: [Link]

-

Hartman, S. (2024). Biochemical Frontiers Study the Future of Drug Development. Insight Medical Publishing. Available from: [Link]

-

The Organic Chemistry Portal. (2022). Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104). YouTube. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H18N2O3 | CID 175270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound B | C14H20N2O3 | CID 11994823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dithis compound C | C29H40N4O6 | CID 156581258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. imedpub.com [imedpub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Studies Related to the Proposed Biotransformation of this compound D into the Co-occurring Marine Natural Product Spinoxazine B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bohemamine and Dibohemamine Natural Product Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bohemamine and dithis compound family of natural products represents a fascinating class of pyrrolizidine alkaloids with significant biological activities.[1][2] Isolated primarily from marine-derived Streptomyces species, these compounds feature a unique bicyclic core structure and have garnered attention for their potent cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the this compound and dithis compound natural products, delving into their discovery, intricate biosynthetic pathways involving both enzymatic and non-enzymatic steps, synthetic strategies, and burgeoning potential in drug discovery. Particular emphasis is placed on the non-enzymatic formation of the dimeric dibohemamines, a process that opens up intriguing avenues for the generation of novel analogs.[1] This document is intended to serve as a valuable resource for researchers actively engaged in natural product synthesis, medicinal chemistry, and oncology drug development.

Introduction: A New Class of Pyrrolizidine Alkaloids from the Sea

The bohemamines are a family of bacterial alkaloids characterized by a distinct pyrrolizidine core structure bearing two unusual methyl groups.[2] First discovered during screenings of marine-derived actinomycetes, these compounds initially showed promise as inhibitors of LFA-1/ICAM-1 mediated cell adhesion.[1] However, it was the subsequent isolation and characterization of their dimeric counterparts, the dibohemamines, that unveiled their potent cytotoxic activities, particularly against non-small cell lung cancer (NSCLC) cell lines.[1]

The structural hallmark of the this compound family is the substituted pyrrolizidinone core. The monomeric bohemamines, such as this compound A and B, serve as the building blocks for the more complex dibohemamines. The dibohemamines are formed through a unique, non-enzymatic dimerization of two this compound monomers, typically linked by a methylene bridge derived from formaldehyde present in the fermentation media.[1] This discovery of a non-enzymatic step in the biosynthesis of a complex natural product has significant implications for both understanding natural product diversity and for the laboratory synthesis of novel analogs.[1]

This guide will provide a detailed exploration of the this compound and dithis compound family, from their biological origins to their potential as therapeutic agents.

Biosynthesis: A Symphony of Enzymatic and Non-Enzymatic Reactions

The formation of the this compound and dithis compound natural products is a captivating example of nature's chemical ingenuity, combining the precision of enzymatic catalysis with the spontaneity of non-enzymatic reactions.

The Enzymatic Assembly of the this compound Core

The biosynthesis of the fundamental this compound pyrrolizidine skeleton is orchestrated by a dedicated gene cluster, the bhm cluster.[2] Key enzymatic players in this pathway have been identified and characterized, revealing a fascinating assembly line process.[2]

The core structure is assembled through the coordinated action of a nonribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase (BVMO).[2] Specifically, the enzyme BhmJ , a nonribosomal peptide synthetase, is responsible for the initial steps of assembling the pyrrolizidine precursor.[2] Following this, the enzyme BhmK , a Baeyer-Villiger monooxygenase, catalyzes a crucial ring rearrangement to form the characteristic lactone of the pyrrolizidinone core.[2]

A distinctive feature of the bohemamines is the presence of two methyl groups. The methylation at the C-7 position is carried out by the methyltransferase BhmG .[2] The origin of the 9-methyl group is particularly noteworthy, as it is derived from the non-proteinogenic amino acid (2S,5S)-5-methylproline, highlighting the diverse building blocks utilized in natural product biosynthesis.[2]

Sources

Introduction: Unveiling the Potential of a Microbial Alkaloid

An In-depth Technical Guide to the Biological Activity of Bohemamine and its Analogs

Bohemamines are a class of pyrrolizidine alkaloids produced by various Streptomyces species, a genus renowned for its prolific production of bioactive secondary metabolites. Initially, monomeric bohemamines were identified as inhibitors of the cell adhesion interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a key process in inflammatory responses. However, these early compounds showed no significant cytotoxicity against cancer cell lines. The landscape of this compound research shifted dramatically with the discovery of novel dimeric analogs, termed dibohemamines, isolated from a marine-derived Streptomyces spinoverrucosus. These dimers, formed through a non-enzymatic reaction involving formaldehyde, exhibited potent cytotoxic activity in the nanomolar range against non-small cell lung cancer (NSCLC) cells, sparking interest in their potential as anticancer agents.

This guide provides a comprehensive overview of the biological activities of this compound and its synthetic and semi-synthetic analogs. As a Senior Application Scientist, my objective is to synthesize the available data into a practical resource for researchers in oncology, immunology, and drug discovery. We will explore the cytotoxic and immunomodulatory activities of these compounds, delve into their structure-activity relationships (SAR), and provide detailed, validated protocols for their biological evaluation.

I. Cytotoxic Activity of Dimeric this compound Analogs

The most significant biological activity reported for the this compound class is the potent cytotoxicity of its dimeric analogs against various cancer cell lines. This discovery was a direct result of activity-guided fractionation of Streptomyces extracts.

A. In Vitro Efficacy Against Cancer Cell Lines

Initial screening revealed that while monomeric bohemamines were inactive, dimeric analogs, specifically dibohemamines B and C, were highly potent against the A549 non-small cell lung cancer (NSCLC) cell line, with IC₅₀ values of 0.140 µM and 0.145 µM, respectively. Further studies identified additional dimeric analogs, such as dithis compound F, which displayed even greater potency against A549 (IC₅₀ = 1.1 µM) and HepG2 (human liver cancer) cells (IC₅₀ = 0.3 µM). This highlights the critical role of dimerization in conferring the cytotoxic phenotype.

Table 1: Cytotoxicity of Selected this compound Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Dithis compound B (6) | A549 | 0.140 | |

| Dithis compound C (7) | A549 | 0.145 | |

| Dithis compound D | A549 | Moderate | |

| Dithis compound D | HepG2 | Moderate | |

| Dithis compound E | A549 | Moderate | |

| Dithis compound E | HepG2 | Moderate | |

| Dithis compound F | A549 | 1.1 | |

| Dithis compound F | HepG2 | 0.3 | |

| Monomeric Bohemamines (1-5, 8-10) | A549, HCC44, HCC366, HCC1171 | >24 |

B. Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways activated by dibohemamines are still under investigation, the nature of their potent cytotoxicity strongly suggests the induction of apoptosis, or programmed cell death. This is a common mechanism for natural product-based anticancer agents. Apoptosis is a highly regulated process involving two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of cysteine-aspartate proteases (caspases), which execute the dismantling of the cell.

A logical first step in elucidating the mechanism of dithis compound-induced cytotoxicity is to determine if apoptosis is indeed the primary mode of cell death. This can be robustly assessed using an Annexin V and Propidium Iodide (PI) staining assay, followed by flow cytometry.

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

C. Structure-Activity Relationship (SAR)

The available data allows for the formulation of initial SAR hypotheses for the this compound class:

-

Dimerization is Essential for Cytotoxicity: Monomeric bohemamines are consistently reported as non-cytotoxic, whereas dimeric analogs show potent activity. This suggests that the larger, more complex dimeric structure is required for interaction with the cellular target.

-

The Methylene Bridge is a Key Feature: The initial active dimers, dibohemamines A-C, are connected by a methylene bridge derived from formaldehyde. This structural motif appears to be a critical linker for orienting the two this compound units correctly.

-

Hydroxyl Groups May Enhance Potency: A study synthesizing a library of dimeric analogs noted that the most active compounds contained hydroxy groups rather than an epoxide moiety in the pyrrolizidine core. This indicates that hydrogen bond donating/accepting capabilities in this region may be important for target binding.

-

Chimeric Analogs and Diversification: The non-enzymatic formation of these dimers opens up possibilities for generating novel "chimeric" derivatives by reacting this compound monomers with various aldehydes. This strategy has led to the synthesis of analogs with significant antioxidant activity, demonstrating that the biological profile of these compounds can be modulated through synthetic chemistry.

II. Immunomodulatory and Other Activities

A. Inhibition of LFA-1/ICAM-1 Adhesion

The initial biological activity identified for monomeric bohemamines was the inhibition of LFA-1/ICAM-1 mediated cell adhesion. This interaction is fundamental to the immune response, enabling the trafficking and activation of leukocytes at sites of inflammation. Blockade of this interaction is a validated therapeutic strategy for autoimmune diseases. While the monomeric bohemamines themselves were not potent enough for clinical development, their ability to bind to this target suggests that the this compound scaffold could be a starting point for designing more potent, non-cytotoxic immunomodulatory agents.

Caption: this compound Inhibition of T-Cell Adhesion.

B. Antioxidant Activity

In an effort to diversify the this compound scaffold, researchers synthesized a series of chimeric derivatives. Several of these new compounds, which possess a methylene-bridged structure, showed significant antioxidant activity. This is a noteworthy finding, as oxidative stress is implicated in a wide range of pathologies, from neurodegenerative diseases to cancer. The antioxidant potential of these alkaloids can be quantified using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

III. Experimental Protocols

To facilitate further research into this promising class of compounds, this section provides detailed, self-validating protocols for key biological assays.

A. Protocol: Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a this compound analog that inhibits cell viability by 50% (IC₅₀). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is quantified spectrophotometrically.

Materials:

-

96-well flat-bottom sterile microplates

-

A549 cells (or other cancer cell line of interest)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound analog stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (vehicle control), and untreated cells (negative control).

-

Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C. Purple formazan crystals should become visible within the cells.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

B. Protocol: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

6-well sterile plates

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the this compound analog at the desired concentration (e.g., 1x and 2x IC₅₀) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

-

Lower-left quadrant (AV-/PI-): Live cells

-

Lower-right quadrant (AV+/PI-): Early apoptotic cells

-

Upper-right quadrant (AV+/PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (AV-/PI+): Necrotic cells

-

IV. Future Directions and Conclusion

The discovery of potent cytotoxicity in dimeric this compound analogs has opened a new avenue for anticancer drug discovery. While initial findings are promising, significant work remains to fully characterize their therapeutic potential. Key future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by dibohemamines is crucial. Investigating the activation of specific caspases (e.g., Caspase-3, -8, -9) and the expression of Bcl-2 family proteins will clarify their pro-apoptotic mechanism.

-

In Vivo Efficacy: Preclinical studies in animal models of NSCLC and liver cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of lead compounds.

-

Medicinal Chemistry Optimization: A systematic medicinal chemistry campaign based on the current SAR is needed to synthesize new analogs with improved potency, selectivity, and drug-like properties.

References

-

Hughes, C. C., et al. (2016). Discovery, Characterization and Analog Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. Chemistry – A European Journal, 22(10), 3491-3495. [Link]

-

Hughes, C. C., et al. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PubMed. [Link]

-

Li, Y., et al. (2021). Discovery of New Bohemamines and Synthesis of Methylene-Bridged Chimeric Derivatives through Natural Product Chimera Strategy. ResearchGate. [Link]

-

Liu, L., et al. (2020). Activation and Characterization of this compound Biosynthetic Gene Cluster from Streptomyces sp. CB02009. Request PDF on ResearchGate. [Link]

-

Li, Y., et al. (2017). Cytotoxic Dibohemamines D-F From a Streptomyces Species. PubMed. [Link]

-

Hughes, C. C., et al. (2016). Discovery, Characterization, and Analogue Synthesis of this compound Dimers Generated by Non-enzymatic Biosynthesis. PubMed. [Link]

-

Liu, L., et al. (2020). Coordinated Action of NRPS, Baeyer-Villiger Monooxygenase, and Methyltransferase Ensures the Economical Biosynthesis of Bohemamines in Streptomyces sp. CB02009. ChemRxiv. [Link]

-

Bugni, T. S., et al. (2006). Bohemamines from a Marine-Derived Streptomyces sp. Journal of Natural Products, 69(11), 1634-1636. [Link]

-

Kim, M. C., et al. (2016). 1,3-Oxazin-6-one Derivatives and this compound-Type Pyrrolizidine Alkaloids from a Marine-Derived Streptomyces spinoverrucosus. Journal of Natural Products, 79(3), 455-462. [Link]

-

Wang, Y., et al. (2012). In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica, 33(12), 1549-1556. [Link]

-

Yusuf, I., & Kheirolomoom, A. (2005). Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases. PubMed. [Link]

-

Orrenius, S., et al. (2003). Molecular mechanisms of apoptosis induced by cytotoxic chemicals. PubMed. [Link]

-

Fakhri, S., et al. (2017). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed. [Link]

-

Czapski, G. A., et al. (2014). Assessment of antioxidative activity of alkaloids from Huperzia selago and Diphasiastrum complanatum using in vitro systems. PubMed. [Link]

-

Yusuf, I., & Kheirolomoom, A. (2005). Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors. PubMed. [Link]

An In-Depth Technical Guide to Bohemamine Biosynthesis and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Architecture of Bohemamines

Bohemamines are a fascinating class of bacterial alkaloids characterized by a unique pyrrolizidine core structure adorned with two distinctive methyl groups.[1] First isolated from Streptomyces species, these natural products have garnered significant interest within the scientific community due to their potential biological activities, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive technical overview of the intricate biosynthetic machinery responsible for constructing the bohemamine molecule, offering insights into the genetic and enzymatic basis of its formation and the metabolic pathways that provide its essential building blocks.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The production of bohemamines is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). This bhm cluster, identified and characterized in Streptomyces sp. CB02009, comprises a suite of genes encoding the enzymes and regulatory proteins necessary for the complete synthesis of the this compound scaffold.[1][2] Activation of this often-silent gene cluster, for instance through ribosome engineering, has been a key strategy to unlock this compound production and facilitate its study.[1][2]

The core of the bhm BGC includes genes for a nonribosomal peptide synthetase (NRPS), a Baeyer-Villiger monooxygenase (BVMO), and a methyltransferase, which work in a coordinated fashion to assemble the final product.[3][4] Additionally, the cluster contains genes predicted to be involved in the biosynthesis of a rare precursor, resistance mechanisms, and regulation of the pathway.

The Metabolic Pathway: A Stepwise Construction of the this compound Core

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with simple amino acid precursors and culminates in the formation of the complex pyrrolizidine alkaloid. The pathway can be conceptually divided into three key stages: precursor biosynthesis, core scaffold assembly by the NRPS machinery, and post-NRPS modifications.

Precursor Supply: The Unusual Building Block

A distinctive feature of this compound biosynthesis is the incorporation of the non-proteinogenic amino acid (2S,5S)-5-methylproline.[1] While the complete biosynthetic route to this unusual precursor is still under investigation, feeding experiments and genetic studies suggest that its formation is directed by enzymes encoded within the bhm cluster.[4][5] The biosynthesis of similar methylated proline derivatives in other actinomycetes involves enzymes such as hydroxylases and dehydrogenases acting on common amino acids like L-leucine.[4][5] It is hypothesized that a similar enzymatic cascade is responsible for generating (2S,5S)-5-methylproline for this compound synthesis.

Core Assembly: The NRPS-Mediated Synthesis

The backbone of the this compound molecule is assembled by a bimodular nonribosomal peptide synthetase (NRPS) designated BhmJ.[1][2] NRPSs are large, multi-domain enzymes that function as molecular assembly lines, activating and linking amino acid monomers in a specific sequence. The BhmJ NRPS is predicted to have the following domain organization:

-

Module 1: Adenylation (A) - Thiolation (T)

-

Module 2: Condensation (C) - Adenylation (A) - Thiolation (T)

The proposed catalytic cycle of BhmJ is as follows:

-

Activation: The A-domain of the first module selects and activates L-serine as an aminoacyl-adenylate. This activated amino acid is then transferred to the phosphopantetheinyl arm of the adjacent T-domain, forming a covalent thioester bond.

-

Second Monomer Activation: The A-domain of the second module specifically recognizes and activates the unusual precursor, (2S,5S)-5-methylproline, and loads it onto its cognate T-domain.

-

Peptide Bond Formation: The C-domain of the second module catalyzes the formation of a peptide bond between the serine tethered to the first module and the (2S,5S)-5-methylproline on the second module. This results in a dipeptidyl intermediate attached to the T-domain of the second module.

-

Release and Cyclization: The dipeptidyl intermediate is then released from the NRPS, likely through the action of a yet-to-be-fully-characterized mechanism, to form a bicyclic indolizidinone intermediate.

Post-NRPS Modifications: Tailoring the Scaffold

Following its release from the NRPS, the indolizidinone intermediate undergoes a series of crucial modifications catalyzed by tailoring enzymes to yield the final this compound structure.

-

Baeyer-Villiger Oxidation: The Baeyer-Villiger monooxygenase, BhmK, catalyzes the insertion of an oxygen atom into the indolizidinone ring system.[1][2] This enzymatic oxidation is a key step in the formation of the characteristic pyrrolizidine core of bohemamines. BVMOs typically utilize a flavin cofactor and molecular oxygen to perform this transformation.

-

Methylation: The final tailoring step is a methylation reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BhmG.[1][2] This enzyme specifically attaches a methyl group to the C-7 position of the pyrrolizidine core, completing the biosynthesis of this compound.[3][4]

Experimental Methodologies for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Genetic Manipulation of the Producer Strain

Gene Inactivation: To determine the function of specific genes within the bhm cluster, targeted gene inactivation is performed. This is commonly achieved in Streptomyces using PCR-targeting methods or, more recently, CRISPR/Cas9-based genome editing.

Step-by-Step Protocol for Gene Inactivation in Streptomyces using PCR-Targeting:

-

Design of Disruption Cassette: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.

-

Preparation of Competent Cells: Streptomyces spores are germinated and treated to generate protoplasts or electrocompetent cells.

-

Transformation: The linear disruption cassette is introduced into the prepared Streptomyces cells via protoplast transformation or electroporation.

-

Selection of Mutants: Transformants are plated on selective media containing the appropriate antibiotic to select for colonies where the disruption cassette has integrated into the chromosome via homologous recombination, thereby replacing the target gene.

-

Verification of Mutants: The correct gene replacement is confirmed by PCR analysis of genomic DNA from the putative mutants and subsequent sequencing.

Heterologous Expression: To confirm that the bhm cluster is sufficient for this compound production and to facilitate the study of the pathway in a clean genetic background, the entire BGC can be expressed in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.[6]

Step-by-Step Protocol for Heterologous Expression of the bhm Gene Cluster:

-

Cloning of the BGC: The large bhm BGC is cloned from the genomic DNA of the producer strain into a suitable expression vector (e.g., a cosmid or a BAC) using techniques like transformation-associated recombination (TAR) in yeast or in vitro ligation.

-

Transfer to Heterologous Host: The expression vector carrying the bhm cluster is introduced into a suitable Streptomyces host strain via intergeneric conjugation from E. coli.

-

Cultivation and Analysis: The heterologous host is cultivated under appropriate fermentation conditions. The culture broth and mycelium are then extracted and analyzed by HPLC-MS to detect the production of bohemamines and any biosynthetic intermediates.

In Vitro Enzymatic Assays

To dissect the specific function and catalytic mechanism of individual enzymes in the this compound pathway, in vitro assays are performed with purified recombinant enzymes.

In Vitro Assay for BhmK (Baeyer-Villiger Monooxygenase):

-

Protein Expression and Purification: The bhmK gene is cloned into an expression vector and overexpressed in E. coli. The recombinant BhmK protein is then purified to homogeneity using affinity chromatography.

-

Reaction Setup: The assay mixture contains the purified BhmK enzyme, the indolizidinone substrate, a nicotinamide cofactor (NADPH or NADH), and a flavin cofactor (FAD or FMN) in a suitable buffer.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature.

-

Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC-MS to monitor the conversion of the substrate to the oxidized product.

Quantitative Data and Spectroscopic Characterization

The identification and characterization of bohemamines and their biosynthetic intermediates rely heavily on spectroscopic techniques.

| Compound | Molecular Formula | HRESIMS [M+H]⁺ | UV λmax (nm) | Key NMR Signals |

| This compound A | C₂₉H₃₆N₄O₆ | 537.2705 | 248, 285, 350 | Signals corresponding to the pyrrolizidine core, two methyl groups, and amide functionalities.[3] |

| Dithis compound A | C₂₉H₃₆N₄O₆ | 537.2705 | 248, 285, 350 | Similar to this compound A, with additional signals for the methylene bridge.[3] |

| Spithioneine A | C₂₃H₃₃N₅O₅S | 492.2274 | 250, 278, 330 | Characteristic signals for the this compound core and the ergothioneine moiety.[5] |

Conclusion and Future Perspectives